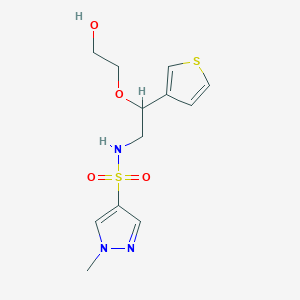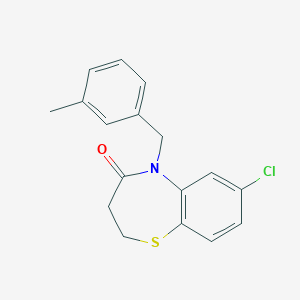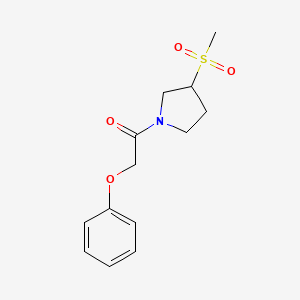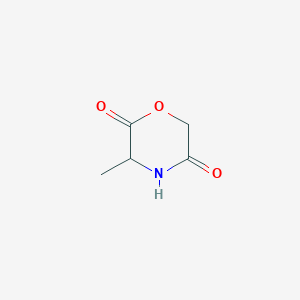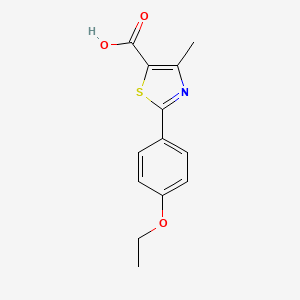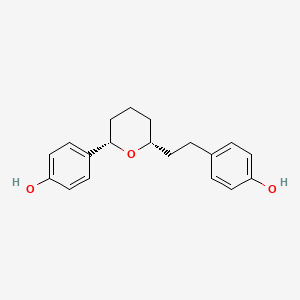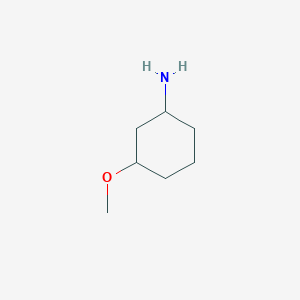
3-Methoxycyclohexan-1-amine
Übersicht
Beschreibung
3-Methoxycyclohexan-1-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as 3-MeO-CHA and is a derivative of cyclohexanamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.23 g/mol.
Wissenschaftliche Forschungsanwendungen
NK1 Receptor Antagonism
A significant application of 3-Methoxycyclohexan-1-amine derivatives is found in the development of NK1 receptor antagonists. For instance, the compound CP-96,345 is a potent nonpeptide antagonist of the substance P (NK1) receptor, showing classical competitive antagonism in specific arterial preparations and inhibiting substance P-induced salivation in rats, indicating its selective NK1 antagonistic properties (Snider et al., 1991).
Analytical Profiling in Biological Matrices
This compound derivatives have been characterized analytically, particularly in the context of psychoactive substances. For example, a study conducted comprehensive analytical profiling of these compounds in blood, urine, and vitreous humor using various techniques such as gas chromatography and mass spectrometry (De Paoli et al., 2013).
Chemical Reactions and Kinetics
The kinetics and mechanisms of reactions involving this compound derivatives have been a subject of study, particularly in the formation of zwitterionic tetrahedral intermediates and their subsequent reactions. Such studies contribute to the understanding of the chemical behavior and reactivity of these compounds (Castro et al., 2001).
Synthesis of Amino Acids and Amino Functionalities
The incorporation of amino functionalities into cyclohexane rings, including those resembling this compound, is crucial for constructing specific amino acids used in pharmaceuticals and research. Techniques like reductive amination are employed for this purpose (Mayer & Joullié, 1994).
Polymer Chemistry and Copolymerization
In polymer chemistry, derivatives of this compound have been used as catalysts in copolymerization processes. For instance, amine-bis(phenolate) chromium(III) chloride complexes have been utilized in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the versatility of these compounds in polymer synthesis (Devaine-Pressing et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Amines, in general, have been known to act as neurotransmitters and psychoactive drugs , suggesting that 3-Methoxycyclohexan-1-amine may interact with neurotransmitter receptors in the brain.
Mode of Action
Amines can act as either agonists or antagonists, affecting the activity of particular neurotransmitters . They might promote the synthesis of neurotransmitters, reduce their reuptake from synapses, or mimic their action by binding to receptors .
Biochemical Pathways
Given that amines can act as neurotransmitters , it is plausible that this compound could influence pathways related to neurotransmission
Result of Action
Amines can affect brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .
Eigenschaften
IUPAC Name |
3-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-44-3 | |
| Record name | 3-methoxycyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
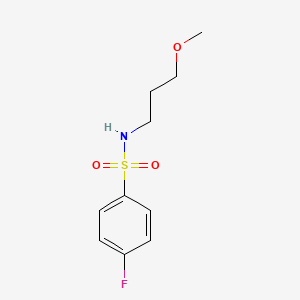
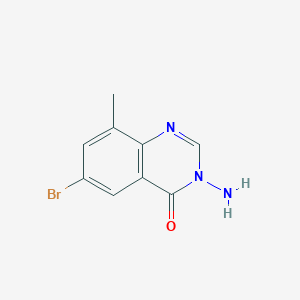
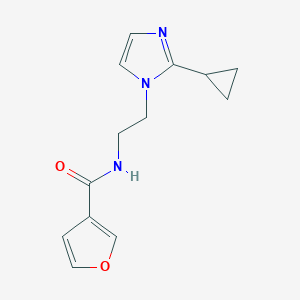
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)
